1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
Description
1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, a 1,2,4-oxadiazole ring, and a 4-bromophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Properties
Molecular Formula |
C20H17BrN4O3 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C20H17BrN4O3/c1-2-11-24-19(26)15-5-3-4-6-16(15)25(20(24)27)12-17-22-18(23-28-17)13-7-9-14(21)10-8-13/h3-10H,2,11-12H2,1H3 |
InChI Key |
ZHKBYHFCFHFGSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common method includes the formation of the 1,2,4-oxadiazole ring through the reaction of a suitable hydrazide with an acyl chloride. This intermediate is then coupled with a quinazoline derivative under specific conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
- 1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
- 1-((3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
Comparison: Compared to similar compounds, 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is unique due to the presence of the 4-bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to certain targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
